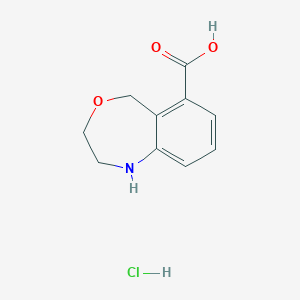
(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom, a dimethyl group, and a dioxane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine typically involves the bromination of a precursor compound followed by the introduction of the methanamine group. One common synthetic route includes the following steps:
Bromination: The precursor compound, 2,2-dimethyl-1,3-dioxane, is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of reduced amine derivatives.
Substitution: Substitution reactions produce a variety of functionalized derivatives depending on the nucleophile used.
科学的研究の応用
(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares a similar dioxane ring structure but differs in the substitution pattern.
(6-Bromo-2,2-dimethylbenzo[d][1,3]dioxol-5-yl)methanamine: Another closely related compound with slight variations in the molecular structure.
Uniqueness
(6-Bromo-2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(6-bromo-2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2)13-8-3-6(5-12)7(11)4-9(8)14-10/h3-4H,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFEKCVBXHBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C(=C2)CN)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780043-24-4 |
Source


|
| Record name | (6-bromo-2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816564.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)

![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2816573.png)


